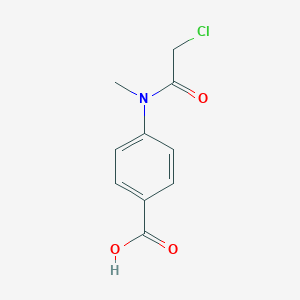

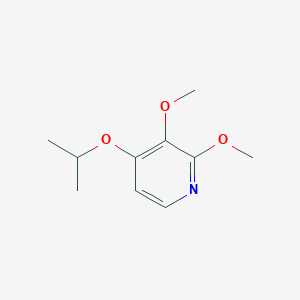

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chiral propionic acid derivatives, such as "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid," often involves stereoselective or enantioselective methods to ensure the desired chirality of the final product. For instance, the synthesis of (2R)- and (2S)-[2-3H]-propionic acid is achieved through the reduction of a precursor using R- or S-Alpine Borane, which suggests a method that could potentially be adapted for the synthesis of "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid" . Additionally, the synthesis of (R)-2-hydroxy-2-phenylpropionic acid from carbohydrate derivatives indicates the use of degradation reactions to obtain the desired chiral acid . These methods highlight the importance of selecting appropriate starting materials and reagents to control the stereochemistry of the synthesis process.

Molecular Structure Analysis

The molecular structure of chiral propionic acids is characterized by the presence of an asymmetric carbon atom, which is responsible for the molecule's chirality. Techniques such as NMR spectroscopy, IR, and MS are commonly used to confirm the structure and purity of the synthesized compounds . For example, the structure of R-(+)-2-(4-hydroxyphenoxy)-propionic acid was characterized using these techniques, ensuring the correct stereochemistry was achieved . These analytical methods are crucial for the structural analysis of "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid" as well.

Chemical Reactions Analysis

The reactivity of chiral propionic acids like "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid" can be explored through various chemical reactions. For instance, the synthesis of herbicide intermediates involves reactions such as alkylation, hydrolysis, oxidation, and resolution . These reactions demonstrate the versatility of chiral propionic acids in forming different chemical bonds and functionalities, which is essential for their application in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral propionic acids are influenced by their molecular structure. The presence of functional groups such as hydroxy, carboxy, and ether groups can affect properties like solubility, boiling point, and reactivity . The synthesis processes described in the papers also emphasize the importance of reaction conditions, such as temperature and time, which can significantly impact the yield and purity of the final product . Understanding these properties is vital for the practical application and industrial production of compounds like "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid."

Aplicaciones Científicas De Investigación

1. Chiral Solvating Agent

The N-(n-butylamide) of (S)-2-(phenylcarbamoyloxy)propionic acid, derived from L-ethyl lactate, serves as a chiral solvating agent (CSA) for determining the enantiomeric composition of N-(3,5-dinitrobenzoyl)amino acid methyl esters (Pini, Uccello-Barretta, Rosini, & Salvadori, 1991).

2. Enantioselective Resolution

In the enantioselective resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester (PPAM), an important chiral precursor for aryloxy phenoxy propionate herbicides, the covalent immobilization of lipase from Aspergillus oryzae was studied (Zhong et al., 2019).

3. Microbial Hydroxylation

A 96-well microplate assay method was optimized for screening microbial isolates capable of hydroxylating R-2-phenoxypropionic acid to R-2-(4-Hydroxyphenoxy)propionic acid, an intermediate in aryloxyphenoxypropionate (APP) herbicide synthesis (Zhou et al., 2020).

4. Propionic Acid Production

Microbial fermentation processes for propionic acid (propionate) production, used in food, cosmetic, plastics, and pharmaceutical industries, were reviewed, focusing on fermentative, biosynthetic, and amino acid catabolic pathways (Gonzalez-Garcia et al., 2017).

5. Screening for R-HPOPA Producing Microbes

A rapid throughput assay for screening microbes capable of producing (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPOPA), crucial for optically pure aryloxyphenoxypropionic acid herbicides, was developed. This involved a spectrophotometric method for (R)-HPOPA determination (Hu et al., 2019).

6. Propionate Metabolism in Escherichia coli

Investigation into the anaerobic metabolism of propionate in Escherichia coli revealed the role of RNase R in hydrolyzing the prp transcripts, which encode enzymes necessary for propionate metabolism (Simonte et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-2-(phenylcarbamoyloxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIHYWQSOXTJFS-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033301 |

Source

|

| Record name | (R)-2-[(Phenylamino)carbonyloxy]propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid | |

CAS RN |

145987-00-4 |

Source

|

| Record name | (R)-2-[(Phenylamino)carbonyloxy]propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)